(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride
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Overview
Description
®-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride is a chemical compound with a complex structure that includes a cycloheptapyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride typically involves the reaction of (9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include steps for purification and crystallization to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
®-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
®-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which ®-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic and biological activities .
Comparison with Similar Compounds
Similar Compounds
- (9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one
- ®-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride
Uniqueness
®-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
Properties
IUPAC Name |
(9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10;/h2-3,6,9,13H,1,4-5H2;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCONYRUZQOOET-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC=N2)C(=O)C1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C=CC=N2)C(=O)C1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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